molecular formula C29H36N2O7 B12288124 (2S,5R)-Fmoc-2-amino-4-(3-Boc-2,2-dimethyl-oxazolidin-5-yl)-butyric acid

(2S,5R)-Fmoc-2-amino-4-(3-Boc-2,2-dimethyl-oxazolidin-5-yl)-butyric acid

Cat. No.: B12288124
M. Wt: 524.6 g/mol
InChI Key: KUPOJGPFHOHVKW-UHFFFAOYSA-N
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Description

(2S,5R)-Fmoc-2-amino-4-(3-Boc-2,2-dimethyl-oxazolidin-5-yl)-butyric acid is a synthetic compound used in various chemical and biological research applications. It is characterized by its unique structure, which includes a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a tert-butoxycarbonyl (Boc) protecting group, and an oxazolidine ring. These features make it a valuable tool in peptide synthesis and other organic chemistry applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-Fmoc-2-amino-4-(3-Boc-2,2-dimethyl-oxazolidin-5-yl)-butyric acid typically involves multiple steps:

    Fmoc Protection: The amino group is protected using the Fmoc group.

    Boc Protection: The oxazolidine ring is introduced with the Boc protecting group.

    Coupling Reactions: The protected amino acid is coupled with other reagents to form the final compound.

Industrial Production Methods

Industrial production methods may involve large-scale synthesis using automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxazolidine ring.

    Reduction: Reduction reactions may target the carbonyl groups.

    Substitution: Substitution reactions can occur at the amino group or the oxazolidine ring.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazolidinone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Chemistry

    Peptide Synthesis: Used as a building block in the synthesis of complex peptides.

    Organic Synthesis: Serves as an intermediate in the synthesis of various organic compounds.

Biology

    Protein Engineering: Utilized in the modification of proteins and peptides for research purposes.

Medicine

    Drug Development: Investigated for potential therapeutic applications due to its unique structure.

Industry

    Material Science: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (2S,5R)-Fmoc-2-amino-4-(3-Boc-2,2-dimethyl-oxazolidin-5-yl)-butyric acid involves its interaction with specific molecular targets. The Fmoc and Boc protecting groups play a crucial role in stabilizing the compound and facilitating its incorporation into larger molecules. The oxazolidine ring may interact with enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (2S,5R)-Fmoc-2-amino-4-(3-Boc-2,2-dimethyl-oxazolidin-5-yl)-valine
  • (2S,5R)-Fmoc-2-amino-4-(3-Boc-2,2-dimethyl-oxazolidin-5-yl)-leucine

Uniqueness

The uniqueness of (2S,5R)-Fmoc-2-amino-4-(3-Boc-2,2-dimethyl-oxazolidin-5-yl)-butyric acid lies in its specific combination of protecting groups and the oxazolidine ring, which provides distinct chemical properties and reactivity compared to similar compounds.

Properties

Molecular Formula

C29H36N2O7

Molecular Weight

524.6 g/mol

IUPAC Name

4-[2,2-dimethyl-3-[(2-methylpropan-2-yl)oxycarbonyl]-1,3-oxazolidin-5-yl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid

InChI

InChI=1S/C29H36N2O7/c1-28(2,3)38-27(35)31-16-18(37-29(31,4)5)14-15-24(25(32)33)30-26(34)36-17-23-21-12-8-6-10-19(21)20-11-7-9-13-22(20)23/h6-13,18,23-24H,14-17H2,1-5H3,(H,30,34)(H,32,33)

InChI Key

KUPOJGPFHOHVKW-UHFFFAOYSA-N

Canonical SMILES

CC1(N(CC(O1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)OC(C)(C)C)C

Origin of Product

United States

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